

Preclinical Safety and Toxicology of VV116: A

Technical Guide

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Compound of Interest			
Compound Name:	JT001 sodium		
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For Researchers, Scientists, and Drug Development Professionals

Introduction

VV116 is an oral antiviral agent, a deuterated remdesivir derivative, developed for the treatment of COVID-19. As with any investigational new drug, a thorough preclinical safety and toxicology evaluation is paramount to characterize potential risks before administration to humans. This technical guide synthesizes the publicly available preclinical safety and toxicology data on VV116, providing a resource for researchers and drug development professionals. The information presented herein is compiled from peer-reviewed publications and other publicly accessible data.

Executive Summary of Preclinical Safety Findings

Preclinical studies conducted in rodent (rat) and non-rodent (Beagle dog) species have characterized the safety profile of VV116. Key findings from single-dose, repeated-dose, and genotoxicity studies indicate a generally favorable preclinical safety profile. The No-Observed-Adverse-Effect-Levels (NOAELs) have been established in 14-day toxicity studies. Furthermore, VV116 did not demonstrate mutagenic potential in standard genotoxicity assays. Preliminary safety pharmacology assessments have shown a low risk for cardiac hERG channel inhibition. Potential target organs for toxicity identified in preclinical studies include the eyes, thyroid, and gonads; however, no obvious toxicities in these organs were observed in initial clinical trials.



Quantitative Toxicology Data Summary

The following tables summarize the key quantitative findings from preclinical toxicology studies of VV116.

Table 1: Single-Dose Toxicity

Species	Route of Administration	Maximum Tolerated Dose (MTD)	Reference
Rat	Oral	≥ 2.0 g/kg	[1][2]
Beagle Dog	Oral	≥ 1.0 g/kg	[1][2]

Table 2: Repeated-Dose Toxicity (14-Day Study)

Species	Route of Administration	No-Observed- Adverse-Effect- Level (NOAEL)	Reference
Rat	Oral	200 mg/kg/day	[1][2]
Beagle Dog	Oral	30 mg/kg/day	[1][2]

Table 3: Genotoxicity

Assay	System	Result	Reference
Ames Test	In vitro (bacterial reverse mutation)	Non-mutagenic	[1]
Micronucleus Test	In vivo (bone marrow cells)	Non-mutagenic	[1]

Table 4: Safety Pharmacology

Assay	Target	Result	Reference
hERG Assay	Potassium Channel	Little effect	[1]



Experimental Methodologies

Detailed experimental protocols for the preclinical safety and toxicology studies of VV116 are not fully available in the public domain. The following descriptions are based on standard toxicological study designs and information inferred from the available literature.

Single-Dose Toxicity Studies

- Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for acute toxicity.
- Methodology (Presumed): Groups of rats and Beagle dogs were administered single oral
 doses of VV116 at escalating concentrations. Animals were observed for a period (typically
 14 days) for clinical signs of toxicity, morbidity, and mortality. At the end of the observation
 period, a gross necropsy would be performed.

Repeated-Dose Toxicity Studies (14-Day)

- Objective: To evaluate the toxic potential of VV116 after repeated daily administration over a 14-day period and to establish a No-Observed-Adverse-Effect-Level (NOAEL).
- Methodology (Presumed): VV116 was administered orally to rats and Beagle dogs once daily for 14 consecutive days at multiple dose levels. A control group would have received the vehicle only. The study would have included comprehensive monitoring of clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in dogs), clinical pathology (hematology, clinical chemistry, urinalysis), and gross and microscopic pathology of a full range of tissues.

Genotoxicity Assays

- Ames Test (Bacterial Reverse Mutation Assay):
 - Objective: To assess the mutagenic potential of VV116 to induce gene mutations in bacteria.
 - Methodology (Presumed): Various strains of Salmonella typhimurium and Escherichia coli were exposed to VV116 at a range of concentrations, with and without metabolic



activation (S9 fraction). The number of revertant colonies was compared to the control to determine mutagenic activity.

- In Vivo Micronucleus Test:
 - Objective: To evaluate the potential of VV116 to induce chromosomal damage in a mammalian system.
 - Methodology (Presumed): Mice or rats were treated with VV116, and bone marrow cells were harvested at appropriate time points. The erythrocytes were examined for the presence of micronuclei, which are indicative of chromosomal damage.

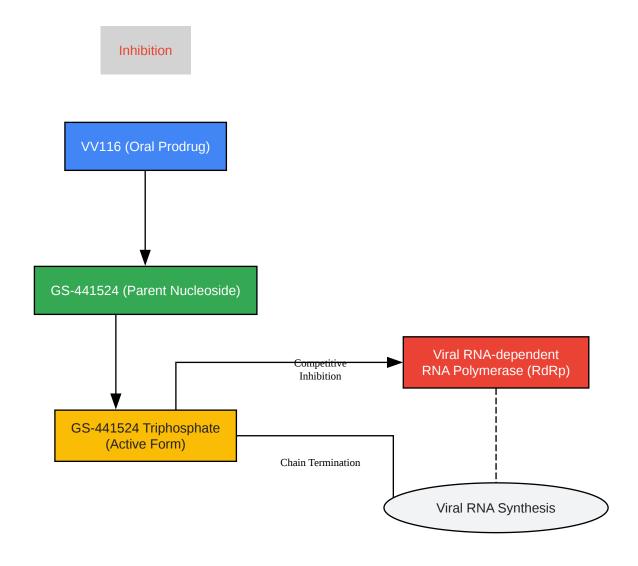
Safety Pharmacology - hERG Assay

- Objective: To assess the potential of VV116 to inhibit the hERG potassium channel, which is a key indicator of proarrhythmic risk.
- Methodology (Presumed): An in vitro electrophysiological assay was used to measure the
 effect of VV116 and its metabolite X1 on the hERG current expressed in a mammalian cell
 line.

Signaling Pathways and Experimental Workflows

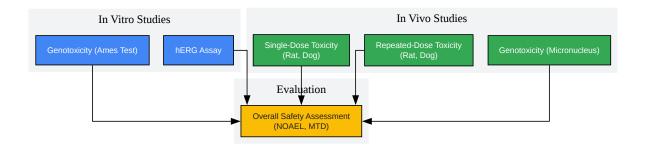
The following diagrams illustrate the mechanism of action of VV116 and a generalized workflow for preclinical toxicology studies.





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Caption: Mechanism of action of VV116.





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Caption: Generalized preclinical toxicology workflow.

Discussion and Gaps in Knowledge

The available preclinical data for VV116 suggest a safety profile that supported its progression into clinical trials. The oral bioavailability and the NOAELs established in animal studies provided a basis for determining the first-in-human dose. The lack of mutagenic potential is a critical safety finding for a nucleoside analog.

However, a comprehensive preclinical toxicology profile as would be expected for a full regulatory submission is not entirely available in the public literature. Key areas where data are limited include:

- Reproductive and Developmental Toxicology: No studies on fertility, embryo-fetal
 development, or pre- and postnatal development have been publicly reported for VV116.
 Studies on the parent compound, remdesivir, have suggested potential for developmental
 toxicity at therapeutic concentrations in in vitro and animal models, highlighting the
 importance of this data for VV116.
- Carcinogenicity: Long-term carcinogenicity studies in animals have not been reported for VV116. While such studies are not always required before early-phase clinical trials, they are a crucial component of the overall safety assessment for drugs intended for widespread or long-term use.
- Detailed Pathology Findings: While NOAELs are reported, detailed descriptions of the clinical and histopathological findings at higher dose levels in the repeated-dose toxicity studies are not available. This information would provide a more complete understanding of the target organ toxicities.

Conclusion

The preclinical safety and toxicology data available for VV116 indicate that the compound was sufficiently characterized to support initial clinical development. The quantitative data from single-dose, repeated-dose, and genotoxicity studies provide a foundational understanding of its toxicological profile. However, for a complete and in-depth assessment, further information,



particularly regarding reproductive and developmental toxicology and long-term carcinogenicity, would be required. This guide serves as a summary of the current publicly accessible knowledge and highlights the areas where further data would be beneficial for a comprehensive risk assessment.

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